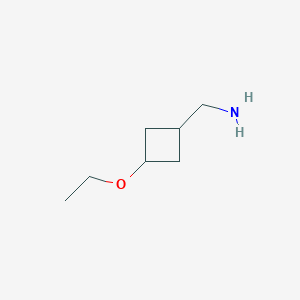

(3-ethoxycyclobutyl)methanamine

Descripción

(3-Ethoxycyclobutyl)methanamine is a cyclobutane-derived primary amine characterized by an ethoxy substituent at the 3-position of the cyclobutyl ring and a methanamine (-CH2NH2) group. Its molecular formula is C7H15NO (corrected from conflicting data in ), with a SMILES string COC1CC(C1)CN (analogous to the methoxy variant in ). Cyclobutane’s ring strain (~110 kJ/mol) may confer unique conformational rigidity, impacting binding selectivity in biological systems. While direct pharmacological data for this compound are scarce, its structural analogs (e.g., carbazole- and indole-methanamines) demonstrate roles in neurotransmitter receptor modulation ().

Propiedades

IUPAC Name |

(3-ethoxycyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-9-7-3-6(4-7)5-8/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVFKFIOHRKNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxycyclobutyl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form (3-ethoxycyclobutyl)methanol. This intermediate can then be converted to this compound through a series of steps including oxidation, reduction, and amination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(3-ethoxycyclobutyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction could produce simpler amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a precursor for biologically active molecules.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (3-ethoxycyclobutyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The ethoxy group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

(3-Methoxycyclobutyl)methanamine

- Structure : Differs by a methoxy (-OCH3) instead of ethoxy group.

- Molecular Formula: C6H13NO.

- Key Properties :

- Lower molecular weight (127.18 g/mol vs. 141.23 g/mol for ethoxy variant).

- Reduced lipophilicity (predicted logP ≈ 0.8 vs. 1.3 for ethoxy analog).

- Enhanced solubility in polar solvents due to smaller substituent.

- Research Relevance : Used in collision cross-section studies (CCS) for conformational analysis.

(3-(Cyclobutylmethoxy)phenyl)methanamine (CAS 1061650-69-8)

- Structure : Phenyl core with a cyclobutylmethoxy group and methanamine.

- Molecular Formula: C12H17NO.

- non-aromatic cyclobutane.

- Applications : Explored as a building block in drug discovery for its hydrogen-bonding capacity.

{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine

- Structure : Ethoxyethoxy side chain attached to a phenyl-methanamine.

- Molecular Formula: C12H19NO2.

- Key Differences :

- Extended ethoxyethoxy chain increases hydrophilicity and flexibility.

- Predicted to exhibit higher metabolic stability than cyclobutane analogs.

- Utility : Investigated for solubility optimization in CNS-targeted compounds.

(9-Ethyl-9H-carbazol-3-yl)methanamine

- Structure : Carbazole core with methanamine and ethyl groups.

- Molecular Formula : C15H16N2.

- Key Differences :

- Pharmacological Insight : Highlights the importance of substituent size in receptor selectivity.

Table 1: Structural and Property Comparison

Mechanistic and Functional Insights

- Ethoxy vs. Methoxy : Ethoxy’s larger size may reduce metabolic clearance but improve membrane permeability compared to methoxy.

- Cyclobutane vs. Phenyl : Cyclobutane’s strain limits rotational freedom, favoring selective binding to rigid protein pockets, whereas phenyl derivatives engage in aromatic interactions.

- Amine Positioning: Methanamine groups in all analogs serve as hydrogen-bond donors, critical for target engagement (e.g., ion channels, receptors).

Actividad Biológica

(3-Ethoxycyclobutyl)methanamine, a compound with the molecular formula C8H15N, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclobutane ring substituted with an ethoxy group and a methanamine moiety. This unique structure may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H15N |

| Molecular Weight | 141.21 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well-documented |

The biological activity of this compound is thought to stem from its ability to interact with various biological targets, including enzymes and receptors. The amine group can form hydrogen bonds, facilitating interactions with proteins and nucleic acids. Additionally, the ethoxy group may enhance lipophilicity, potentially increasing membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Antitumor Potential : Some studies have indicated that derivatives of cyclobutane compounds can exhibit cytotoxic effects against cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection by modulating neurotransmitter systems.

Antimicrobial Activity

A study conducted on various cyclobutane derivatives indicated that this compound showed promising results against specific bacterial strains. The minimum inhibitory concentration (MIC) was assessed against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be further explored as a lead compound in antibiotic development.

Antitumor Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including:

- HeLa Cells : IC50 value of 25 µM.

- MCF-7 Cells : IC50 value of 30 µM.

These findings indicate potential antitumor activity, warranting further exploration in vivo to confirm efficacy and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.